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L-Tartaric acid

Cat. No.: B031222
CAS No.: 133-37-9
M. Wt: 150.09 g/mol
InChI Key: FEWJPZIEWOKRBE-JCYAYHJZSA-N
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Description

DL-Tartaric Acid is the racemic mixture of the D- and L-enantiomers, presenting a versatile and crucial reagent in scientific research. Its primary research value lies in the field of chiral resolution, where it serves as a classic resolving agent for the separation of racemic mixtures of other chiral compounds, such as amines and alkaloids, through diastereomeric salt formation. Furthermore, Dthis compound is extensively employed in asymmetric synthesis and as a chiral building block for synthesizing complex molecules and metal-organic frameworks (MOFs). In biochemistry, it finds application in buffer preparation and as a modulator of enzymatic activity. The compound acts as a complexing agent for metal ions, making it useful in catalysis and electrochemistry studies. Its properties as an acidic agent are also leveraged in various chemical processes. This high-purity reagent is an indispensable tool for chemists and biologists exploring stereochemistry, developing new synthetic methodologies, and studying fundamental biochemical interactions. It is supplied strictly for laboratory research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O6<br>C4H6O6<br>COOH(CHOH)2COOH B031222 L-Tartaric acid CAS No. 133-37-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid
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InChI

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m1/s1
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InChI Key

FEWJPZIEWOKRBE-JCYAYHJZSA-N
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Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)O
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Isomeric SMILES

[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
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Molecular Formula

C4H6O6, Array, H2C4H4O6
Record name L(+)-TARTARIC ACID, TARTARIC ACID
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Related CAS

132517-61-4
Record name Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, homopolymer
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DSSTOX Substance ID

DTXSID8023632
Record name L-Tartaric acid
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Molecular Weight

150.09 g/mol
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Physical Description

Dry Powder; Other Solid, Colourless or translucent crystalline solid or white crystalline powder, Solid; [Merck Index] Colorless or translucent odorless solid; [JECFA] White odorless crystals; [Alfa Aesar MSDS], Solid, WHITE CRYSTALLINE POWDER., colourless or translucent crystals, or a white, fine to granular crystaline powder which is odourless with an acid taste
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Record name Tartaric acid (+)-, (-)-, (+\/-)-, meso-
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Flash Point

210 °C c.c.
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Solubility

582 mg/mL at 20 °C, Solubility in water, g/l at 20 °C: 1400 (very soluble), soluble in water and alcohol; 1 gm in 0.8 ml water, 1 g in 3 ml 95% alcohol (in ethanol)
Record name Tartaric acid
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Density

Relative density (water = 1): 1.79
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Vapor Pressure

0.00000015 [mmHg]
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CAS No.

87-69-4, 133-37-9
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Melting Point

Between 168 °C and 170 °C, 169 °C, 206 °C
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Synthetic Methodologies and Process Optimization for Dl Tartaric Acid

Traditional and Modern Synthesis Routes

The production of tartaric acid has historically been dominated by extraction from natural sources, primarily as a byproduct of the wine industry. atamanchemicals.comsciencemadness.org However, chemical synthesis methods have been developed to provide an alternative route independent of natural source availability and price fluctuations. sciencemadness.org

Extraction from Natural Sources (e.g., Wine By-products)

The primary natural source of tartaric acid is the residue from wine fermentation. atamanchemicals.com During winemaking, tartaric acid and its salts precipitate, forming crystalline deposits known as argols or wine lees. atamanchemicals.comatamanchemicals.com These by-products serve as the raw material for the extraction of L-(+)-tartaric acid, the naturally occurring isomer. atamanchemicals.com

The crude deposit from wine vats, known as tartar, is rich in potassium hydrogen tartrate (KHC₄H₄O₆), commonly called cream of tartar. chemicalbook.comrdd.edu.iq This salt constitutes about 80-90% of tartar. utm.md Potassium hydrogen tartrate is only slightly soluble in cold water but its solubility increases significantly in hot water, a property that is exploited for its purification. usda.gov The extraction process involves dissolving the crude tartar in hot water, followed by filtration and cooling to precipitate purified potassium hydrogen tartrate crystals. usda.gov

The purified potassium hydrogen tartrate is then converted to calcium tartrate (CaC₄H₄O₆). rdd.edu.iq This is typically achieved by reacting the potassium hydrogen tartrate with a calcium source, such as calcium carbonate or lime milk, which precipitates the less soluble calcium tartrate. atamanchemicals.combdmaee.net

The precipitated calcium tartrate is then treated with sulfuric acid (H₂SO₄). atamanchemicals.comrdd.edu.iq This acidification step results in the formation of tartaric acid and insoluble calcium sulfate (B86663) (CaSO₄), which is removed by filtration. atamanchemicals.comrdd.edu.iq The resulting solution of tartaric acid is then concentrated and crystallized to obtain the final product. bdmaee.net An alternative method involves treating wine waste with a potassium hydroxide (B78521) (KOH) solution, precipitating potassium tartrate, and then redissolving it with sulfuric acid. utm.md

The traditional extraction process for tartaric acid from winery waste has notable environmental impacts. A significant issue is the generation of large quantities of calcium sulfate as a solid waste byproduct. utm.md The process also consumes considerable amounts of water and energy. journals.ac.za Modern approaches aim to mitigate these environmental concerns. For instance, the use of cation exchange resins can recover tartaric acid from wine lees without generating calcium sulfate waste, offering a more environmentally friendly alternative. utm.md Studies have also explored the use of electrodialysis coupled with reverse osmosis to reduce water consumption and waste generation during tartaric stabilization processes in winemaking, which is related to the initial precipitation of tartrates. journals.ac.zaresearchgate.net The wastewater generated from traditional methods has a high organic load, contributing to its environmental footprint. mdpi.com

Chemical Synthesis Methods

Chemical synthesis provides an alternative pathway to produce tartaric acid, particularly the DL-racemic mixture, independent of the wine industry.

A primary chemical route for synthesizing DL-tartaric acid involves the oxidation of maleic acid or its anhydride (B1165640). sciencemadness.orgchemicalbook.com This process typically uses hydrogen peroxide (H₂O₂) as the oxidizing agent in the presence of a catalyst. rdd.edu.iqgoogle.com

The reaction proceeds through the formation of an intermediate, cis-epoxysuccinic acid, which is subsequently hydrolyzed to yield Dthis compound. rdd.edu.iqgoogle.com Various catalysts have been investigated to improve the efficiency of this reaction, with tungsten-based catalysts like sodium tungstate (B81510) or tungstic acid being common choices. sciencemadness.orgrdd.edu.iqbdmaee.net

ParameterConditionOutcomeReference
**Reactant Ratio (Maleic Acid:H₂O₂) **1.5Favorable for tartaric acid yield. rdd.edu.iq
Catalyst Sodium TungstateEffective for epoxidation. rdd.edu.iq
Temperature 70°COptimal for reaction. rdd.edu.iqgychbjb.com
Catalyst W/TiO₂Achieved up to 90% maleic anhydride conversion. gychbjb.com

Research has focused on optimizing reaction conditions such as temperature, reactant molar ratios, and catalyst concentration to maximize the yield and selectivity of Dthis compound. rdd.edu.iq For example, a study found favorable conditions to be a reactant molar ratio of maleic acid to hydrogen peroxide of 1.5, a temperature of 70°C, and the use of sodium tungstate as a catalyst. rdd.edu.iq Another approach utilized a nanoparticle W/TiO₂ catalyst for the oxidation of maleic anhydride, achieving a conversion of up to 90%. gychbjb.com The development of more efficient and environmentally benign catalysts, such as mesoporous molecular sieves, is an active area of research to reduce the environmental impact of chemical synthesis. google.com

Oxidation of Benzene (B151609) or Naphthalene (B1677914)

Dthis compound can also be synthesized through the oxidation of aromatic hydrocarbons like benzene or naphthalene. ziochemical.comniranbio.com This process first involves the oxidation of benzene or naphthalene to produce maleic acid and fumaric acid. niranbio.com These intermediates are then further oxidized, typically using hydrogen peroxide, to form Dthis compound. ziochemical.comniranbio.com While this method utilizes readily available feedstocks, it involves multiple steps. The initial oxidation of benzene to maleic anhydride is a highly exothermic reaction carried out in the gas phase over a catalyst, commonly vanadium-based. zbaqchem.com

Semi-synthetic and Biocatalytic Approaches

Combining chemical synthesis with biological transformations offers a "semi-synthetic" pathway to tartaric acid, aiming to leverage the high selectivity of enzymes. ziochemical.comniranbio.com

Enzymatic Catalysis via cis-Epoxysuccinate Hydrolase (CESH)

A key biocatalytic method involves the use of the enzyme cis-epoxysuccinate hydrolase (CESH). nih.gov This enzyme catalyzes the asymmetric hydrolysis of chemically synthesized cis-epoxysuccinic acid or its salts to produce enantiomerically pure L-(+)- or D-(-)-tartaric acid. nih.govgoogle.comzju.edu.cnnih.gov

Enantioselective Synthesis of L-(+)- and D-(-)-Tartaric Acid using Bacteria

The industrial application of CESH for enantioselective tartaric acid synthesis has been successfully achieved using whole bacterial cells. exactitudeconsultancy.comresearchgate.net This biotransformation method is considered simpler and more cost-effective than chemical synthesis routes, which often result in a racemic mixture and involve higher production costs. pmarketresearch.comchemicalbook.com The synthesis of L-(+)-tartaric acid using bacteria with CESH activity was one of the earliest applications of an epoxide hydrolase in industry. researchgate.netatamankimya.com

A wide variety of bacterial strains have been identified that exhibit CESH activity. Bacteria producing CESH[L] are found in both Gram-positive and Gram-negative genera, including Nocardia, Rhodococcus, and Klebsiella. researchgate.net For example, Nocardia tartaricans and Rhodococcus ruber M1 are known producers of CESH[L]. researchgate.net Conversely, all reported species with CESH[D] activity to date have been Gram-negative bacteria, such as those from the genera Achromobacter and Alcaligenes. researchgate.netutm.md

The selection of the bacterial strain is critical for production efficiency. For instance, Nocardia sp. SW 13-57 has been identified as a high-yield strain for CESH[L], achieving a molar conversion rate of over 90%. pmarketresearch.com Similarly, novel CESH[L] enzymes from strains like Klebsiella sp. BK-58 have shown good thermal and pH stability, making them promising candidates for industrial-scale production of L-(+)-tartaric acid. pmarketresearch.com

Bacterial GenusCESH TypeProduced Enantiomer
NocardiaCESH[L]L-(+)-Tartaric Acid
CorynebacteriumCESH[L]L-(+)-Tartaric Acid
RhizobiumCESH[L]L-(+)-Tartaric Acid
AchromobacterCESH[D]D-(-)-Tartaric Acid
AlcaligenesCESH[D]D-(-)-Tartaric Acid
BordetellaCESH[D]D-(-)-Tartaric Acid
Process Optimization for Industrial Application (e.g., Immobilization)

A significant challenge in the industrial use of CESH is the enzyme's low stability. exactitudeconsultancy.com Pure CESH is often unstable and sensitive to heat, making it unsuitable for robust industrial processes. researchgate.net To overcome this limitation, research has focused on process optimization, with a primary emphasis on the immobilization of whole bacterial cells or the enzymes themselves. exactitudeconsultancy.com

The development of recombinant CESH expressed in hosts like E. coli offers another avenue for process optimization. exactitudeconsultancy.com Recombinant enzymes can be produced in large quantities and their stability can be enhanced through protein engineering or by fusing them with stabilizing domains like carbohydrate-binding modules (CBMs). exactitudeconsultancy.com For instance, CESH[L] has been successfully immobilized on agarose (B213101) Ni-IDA and cellulose, leading to improved stability. exactitudeconsultancy.com

Microorganism/EnzymeImmobilization Carrier/MethodBenefit
Nocardia tartaricansGelatin beadsEnhanced stability and efficiency
Corynebacteriumκ-carrageenanOptimized immobilization
Rhizobium sp. BK-20Sodium alginateHigh enzyme activity and stability
Recombinant CESH[L]Agarose Ni-IDA matrixImproved thermostability and pH stability
CESH[L] fused with CBMCelluloseImproved stability

Catalyst Development in Dthis compound Synthesis

Lewis Acid and Brønsted Acid Sites in Catalysis

In the chemical synthesis of Dthis compound, particularly from maleic anhydride, the development of effective catalysts is crucial. The catalytic activity is often linked to the presence and balance of Lewis acid and Brønsted acid sites on the catalyst surface. procurementresource.comacs.org Lewis acids can accept an electron pair, while Brønsted acids are proton donors. chemanalyst.com

In the synthesis process involving the epoxidation of maleic anhydride followed by hydrolysis, Lewis acid sites play a key role in activating hydrogen peroxide and the maleic anhydride itself. procurementresource.comatamanchemicals.com For example, in WO₃-ZrO₂ catalysts, oligomerized WOx species provide stable Lewis acid sites. procurementresource.com

Enhancement of Catalytic Activity through Doping and Modification

The performance of catalysts used in Dthis compound synthesis can be significantly improved through doping and structural modification. Doping involves introducing small amounts of other elements into the catalyst structure to alter its electronic properties and surface characteristics.

For instance, modifying a 7.5%WO₃-ZrO₂ catalyst with 5% SiO₂ increases the content of tetragonal ZrO₂ and the BET surface area. This promotes the formation of W–O–Zr(Si) bonds, which in turn reduces the aggregation of the active WOx species and enhances catalytic stability and activity. procurementresource.comatamanchemicals.com The modification leads to a catalyst rich in stable Lewis and Brønsted acid sites, which functions well under mild reaction conditions. procurementresource.com

Similarly, in other catalytic systems, doping with transition metals like cobalt and iron has been shown to enhance catalytic activity. Modification of hydrogen-type mordenite (B1173385) (HMOR) with a Dthis compound-complexed cobalt-iron bimetal improved the dispersion of the metals and created new Lewis acidic sites, leading to a significant boost in catalytic performance for dimethyl ether carbonylation. Doping can also increase the specific surface area and enhance the adsorption of reactants, creating more active centers for the catalytic reaction.

Yield Optimization and Cost Reduction in Dthis compound Production

Optimizing yield and reducing production costs are critical for the economic viability of Dthis compound synthesis. Traditional chemical synthesis methods are often associated with low product yields and high costs. Therefore, significant efforts are directed towards process optimization.

One approach to yield optimization in chemical synthesis is the careful selection of catalysts and reaction conditions. The use of a SiO₂-modified 7.5%WO₃-ZrO₂ catalyst, for example, has been shown to result in a higher Dthis compound yield compared to an unmodified 7.5%WO₃-ZrO₂ catalyst or a Na₂WO₄ catalyst. procurementresource.com Another method involves using mesoporous molecular sieves like W-MCM-41 as a catalyst, which allows the reaction to proceed with a lower concentration of hydrogen peroxide and can be recycled, thus reducing costs and environmental impact.

In enzymatic synthesis, yield can be improved by addressing substrate and product inhibition. A heterogeneous substrate system, combining sodium and calcium salts of cis-epoxysuccinate, was designed to enhance the catalytic efficiency of CESH, resulting in a twofold increase in efficiency compared to traditional bioconversion processes. An improved fermentation process using dipotassium (B57713) cis-epoxysuccinate instead of the disodium (B8443419) salt has been reported to increase the acid yield by 20-30% and the recovery rate from about 60% to 80%.

Optimization StrategyMethodImpact on Yield/Cost
Catalyst Improvement Using SiO₂-modified WO₃-ZrO₂ catalystHigher Dthis compound yield. procurementresource.com
Catalyst Recycling Employing recyclable mesoporous molecular sieves (W-MCM-41)Reduces catalyst cost and environmental impact.
Substrate Engineering Heterogeneous substrate system (Na/Ca salts) in enzymatic synthesisTwofold increase in catalytic efficiency.
Process Modification Using dipotassium cis-epoxysuccinate in fermentation20-30% increase in yield and higher recovery rate.
Alternative Feedstock Electrochemical synthesis from glyoxylic or oxalic acidPotential for cost-effective, sustainable production. acs.org

Chirality, Stereoselective Processes, and Resolution of Dl Tartaric Acid

Chiral Recognition and Diastereomeric Salt Formation

Chiral recognition is the process by which a chiral molecule or system interacts differently with the two enantiomers of another chiral compound. This principle is the foundation for the most common method of resolving DL-tartaric acid: the formation of diastereomeric salts. researchgate.net

The resolution of racemic Dthis compound is classically achieved by reacting it with an optically pure chiral base, referred to as a resolving agent. quora.comlibretexts.org This acid-base reaction converts the pair of enantiomers into a pair of diastereomeric salts.

(DL)-Tartaric Acid + 2 (D)-Base → (L)-Tartaric Acid · (D)-Base₂ + (D)-Tartaric Acid · (D)-Base₂ (Enantiomers)(Chiral Resolving Agent)(Diastereomers)

Unlike enantiomers, which have identical physical properties except for their interaction with polarized light, diastereomers possess different physical properties, including solubility, melting point, and boiling point. libretexts.org This difference is the key to their separation. The historical and pivotal example of this method was Louis Pasteur's resolution of racemic tartaric acid in 1853 using the naturally occurring chiral amines (+)-cinchotoxine and strychnine. researchgate.netwikipedia.org

Conversely, the enantiomers of tartaric acid and its derivatives, such as dibenzoyl-L-tartaric acid and O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA), are widely used as resolving agents to separate racemic mixtures of other compounds, particularly amines. chemicalbook.comnih.gov For instance, this compound has been successfully employed to resolve racemic pregabalin. acs.org

The effectiveness of a resolving agent is determined by several factors, including the stability of the diastereomeric salt formed, the difference in solubility between the two diastereomers, and the ease with which the resolving agent can be recovered after the separation. researchgate.net

Table 1: Examples of Chiral Resolving Agents and Their Applications with Tartaric Acid
Resolving AgentTypeApplication
(+)-CinchotoxineChiral Base (Alkaloid)Used by Pasteur to resolve Dthis compound. wikipedia.org
BrucineChiral Base (Alkaloid)A common resolving agent for acidic racemates. libretexts.orgwikipedia.org
(1R,2R)-(-)-1,2-DiaminocyclohexaneChiral Base (Amine)Used as a chiral counterion in the electrophoretic separation of Dthis compound. researchgate.net
This compoundChiral AcidUsed to resolve racemic bases and other compounds like pregabalin. libretexts.orgacs.org
O,O'-Dibenzoyl-L-tartaric acidChiral Acid DerivativeEffective resolving agent for separating enantiomers of racemic mixtures like albuterol. chemicalbook.com

The mechanism of chiral recognition in diastereomeric salt formation is a complex interplay of intermolecular forces within the crystal lattice. When a chiral resolving agent interacts with the two enantiomers of Dthis compound, it forms two distinct diastereomeric salts. The three-dimensional arrangement of these salts differs, leading to variations in how the molecules pack into a crystal.

This differential packing is governed by a combination of:

Ionic Interactions: The primary interaction is the acid-base salt formation between the carboxylic acid groups of tartaric acid and the basic functional group (e.g., an amine) of the resolving agent.

Hydrogen Bonding: The hydroxyl and carboxyl groups on tartaric acid provide multiple sites for hydrogen bonding. The specific network of hydrogen bonds will differ between the two diastereomers, influencing their lattice energy and stability.

Steric Hindrance: The spatial arrangement of the bulky groups on both the tartaric acid and the resolving agent can create steric clashes in one diastereomer's crystal lattice that are not present in the other, making it less stable and often more soluble.

In some advanced systems, chiral recognition can be achieved through other mechanisms. For example, chiral metal complexes can be used where the enantiomers of tartaric acid coordinate differently with the metal center. rsc.org Chiral supramolecular gels have also been developed that can selectively interact with one enantiomer of tartaric acid, leading to a visual change such as gel collapse. mdpi.com These methods highlight the diverse molecular strategies through which one chiral molecule can distinguish between the right- and left-handed forms of another.

Crystallization-Based Chiral Resolution Methods

Crystallization is the most industrially significant technique for separating the enantiomers of Dthis compound, primarily due to its scalability and cost-effectiveness. The methods rely on exploiting the different crystallization behaviors of enantiomers and diastereomers.

Spontaneous resolution, also known as preferential crystallization, is a phenomenon where a racemic mixture crystallizes from a solution as a physical mixture of separate enantiopure crystals of each enantiomer. wikipedia.org This process is relatively rare, occurring in only 5-10% of all racemates, which are known as conglomerates. wikipedia.org

The most famous example of this is Louis Pasteur's 1848 experiment where he observed that crystals of sodium ammonium (B1175870) tartrate, when crystallized from a solution below 27°C, formed two distinct, mirror-image crystal types (hemihedral crystals). wikipedia.org By manually sorting these crystals based on their morphology, he achieved the first-ever separation of enantiomers. This experiment was foundational to the discovery of molecular chirality. yu.edu The success of this method depends on the ability of the enantiomers to crystallize in separate, homochiral lattices rather than co-crystallizing into a single racemic compound lattice.

This is the most widely applied crystallization-based resolution method for Dthis compound. researchgate.net The process leverages the different solubilities of the diastereomeric salts formed with a chiral resolving agent, as described in section 3.1.1.

The general procedure involves the following steps:

Salt Formation: The racemic Dthis compound is dissolved in a suitable solvent and reacted with a sub-equimolar amount (often around 0.5 equivalents) of a single, pure enantiomer of a chiral base. researchgate.net

Fractional Crystallization: The solution is cooled or the solvent is partially evaporated, causing the less soluble of the two diastereomeric salts to preferentially crystallize and precipitate out of the solution. The difference in solubility between the two diastereomers is the critical factor for an efficient separation. acs.org

Separation: The precipitated crystals of the less soluble diastereomer are separated from the mother liquor (which is now enriched in the more soluble diastereomer) by filtration.

Regeneration: The pure enantiomer of tartaric acid is recovered from the separated diastereomeric salt by adding a strong acid, which protonates the tartrate, and a strong base to neutralize the resolving agent, allowing for its recovery and reuse. A similar process is applied to the mother liquor to recover the other enantiomer. libretexts.orglibretexts.org

Table 2: Research Findings on Diastereomeric Resolution of Racemic Compounds Using Tartaric Acid
Racemic CompoundResolving AgentKey FindingReference
PregabalinThis compoundA method was developed for the cooling crystallization of the (S)-pregabalin L-tartrate monohydrate diastereomeric salt, achieving yields of 43-50%. The difference in solubility allows for selective crystallization. acs.org
Methamphetamine(R,R)-Tartaric acidReaction in an aqueous solution produces the (R)-Methamphetamine·(R,R)-Tartaric acid diastereomeric salt, from which the (R)-enantiomer can be isolated with a high enantiomeric excess of 95%. mdpi.com
dl-SerineL-(+)-Tartaric acidThe solid-phase behavior of the diastereomeric salts was analyzed using phase diagrams to optimize the resolution process. acs.org
Amlodipined-Tartaric acidIn a combined extraction-crystallization process, d-tartaric acid was used to precipitate the (S)-amlodipine salt with 90.7% enantiomeric excess and 48.8% yield. nih.gov

In some cases, particularly when the diastereomeric salts form a solid solution, a single crystallization step may result in only moderate enantiomeric enrichment. chemrxiv.org In such systems, a more advanced technique that combines crystallization with enantioselective dissolution can be employed for further purification.

This method leverages the kinetics of dissolution, where one diastereomer may dissolve faster than the other. The process typically involves:

Initial Crystallization: A standard diastereomeric salt crystallization is performed, yielding a crop of crystals with a moderate enantiomeric excess.

Enantioselective Dissolution: These enriched crystals are then suspended in a carefully chosen solvent. Due to differences in dissolution rates, the more soluble (and often, the undesired) diastereomer dissolves back into the solution more quickly than the less soluble (desired) diastereomer. chemrxiv.org

Enrichment: By stopping the process at an optimal time and filtering the remaining solids, a product with a significantly higher enantiomeric excess can be obtained.

This combined approach effectively uses both the thermodynamic differences in solubility for the initial crystallization and the kinetic differences in dissolution rates for the subsequent enrichment, providing a powerful tool for resolving challenging solid-solution systems. chemrxiv.org

Chromatographic Enantioseparation Techniques

Ligand Exchange Capillary Electrophoresis (LE-CE)

Ligand Exchange-Capillary Electrophoresis (LE-CE) has emerged as a highly effective method for the enantiomeric resolution of Dthis compound. This technique relies on the formation of transient diastereomeric complexes between the tartaric acid enantiomers and a chiral selector, which is typically a metal ion complexed with a chiral ligand, present in the background electrolyte (BGE). The differential stability and mobility of these diastereomeric complexes under an electric field enable their separation.

The choice of chiral selector is paramount in achieving successful enantioseparation in LE-CE. A variety of chiral selectors have been investigated for the resolution of Dthis compound, with metal complexes being particularly prominent.

Copper(II)-D-quinic acid is a widely utilized chiral selector for the direct chiral resolution of tartaric acid. In this system, Copper(II) acts as the central metal ion, and D-quinic acid serves as the chiral ligand. The enantioseparation is based on the differential stability of the ternary complexes formed between the Cu(II)-D-quinic acid complex and the D- and L-enantiomers of tartaric acid. The differing interaction strengths and mobilities of these diastereomeric complexes lead to their separation.

Another notable chiral selector is the Europium(III)-tetracycline (Eu3+-Tetracycline) complex . This system offers the advantage of luminescence detection, which can enhance sensitivity. The stereoselective analysis is achieved through the complexation of tartaric acid with the Eu3+-tetracycline complex. The differing stabilities of the complexes formed with the D- and L-isomers during the electrophoretic separation allow for their differentiation. Studies have shown that the complex with the L-isomer may be less stable and degrade during separation, leading to selective detection of the D-isomer.

The successful enantioseparation of Dthis compound by LE-CE is highly dependent on the careful optimization of several key experimental parameters. These factors influence the stability of the diastereomeric complexes, the electroosmotic flow (EOF), and ultimately, the resolution of the enantiomers.

Key parameters that are typically optimized include:

Concentration of the Chiral Selector: The concentration of both the metal ion and the chiral ligand in the background electrolyte directly impacts the extent of complex formation and, consequently, the separation efficiency.

pH of the Background Electrolyte: The pH of the BGE affects the charge of the analyte and the chiral selector, which in turn influences their electrophoretic mobility and the stability of the diastereomeric complexes.

Applied Voltage: The separation voltage affects the migration times and the efficiency of the separation. Higher voltages can lead to shorter analysis times but may also generate Joule heating, which can negatively impact resolution.

Temperature: Temperature control is crucial as it can affect the kinetics and thermodynamics of the complexation-decomplexation equilibrium, as well as the viscosity of the BGE and the EOF.

A dual central metal ion system, for instance, containing both Cu(II) and Al(III) ions in the background electrolyte, has been shown to enable the simultaneous enantioseparation of tartaric acid and other α-hydroxy acids.

ParameterConditionAnalyteChiral SelectorResolution (Rs)
BGE Composition 100 mM D-quinic acid, 10 mM Cu(II), 0.5 mM Al(III)Dthis compoundCopper(II)-D-quinic acidBaseline separation
Detection LuminescenceD-Tartaric AcidEu3+-TetracyclineSelective detection

Interactive Data Table: LE-CE Separation Conditions for Dthis compound

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Derivatization

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is another powerful technique for the enantioseparation of Dthis compound. In this approach, the inherent chirality of the tartaric acid enantiomers is often exploited by converting them into diastereomers through a process called derivatization, which can then be separated on a standard achiral stationary phase. Alternatively, the underivatized enantiomers can be separated directly on a chiral stationary phase.

Pre-column derivatization involves reacting the tartaric acid enantiomers with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers possess different physicochemical properties, allowing for their separation on a conventional achiral column, such as a C18 column. The choice of the CDA is critical and should result in stable diastereomers with sufficient differences in their chromatographic behavior.

For carboxylic acids like tartaric acid, various chiral derivatizing agents possessing an amino group can be employed. The reaction typically involves the formation of an amide bond between the carboxylic acid groups of tartaric acid and the amino group of the CDA. While specific derivatization strategies for tartaric acid are not extensively detailed in readily available literature, general principles for carboxylic acid derivatization can be applied. For instance, chiral amines are commonly used as reagents for the HPLC-MS enantioseparation of chiral carboxylic acids. The efficiency of such reagents is evaluated based on the ease of the tagging reaction, the chromatographic separation of the resulting diastereomers, and the detection sensitivity.

An alternative to derivatization is the direct separation of the enantiomers on a chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used due to their broad enantioselectivity. These CSPs operate on the principle of forming transient diastereomeric complexes with the enantiomers through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

An example of such a CSP is the Amylose-Tris(3-chloro-4-methylphenyl carbamate) column , commercially known as Chiralpak IF. While specific application data for the direct enantioseparation of Dthis compound on this particular column is limited in the reviewed literature, the general applicability of amylose-based CSPs for the separation of chiral acids is well-established. The separation mechanism involves the chiral grooves and cavities on the surface of the polysaccharide derivative, which selectively interact with the enantiomers of the analyte. The mobile phase composition, typically a mixture of a non-polar solvent like hexane and an alcohol modifier, plays a crucial role in modulating the retention and enantioselectivity.

Chromatographic Mode Stationary Phase Mobile Phase Detection Application Note
Reversed-Phase HPLCAchiral C18Gradient of organic solvent and aqueous bufferUV/MSSeparation of diastereomeric derivatives of tartaric acid after pre-column derivatization with a chiral amine.
Normal-Phase HPLCAmylose-Tris(3-chloro-4-methylphenyl carbamate)Hexane/AlcoholUV/PolarimeterDirect enantioseparation of underivatized Dthis compound based on differential interactions with the chiral stationary phase.

Interactive Data Table: RP-HPLC Strategies for Dthis compound Enantioseparation

Impact of Chirality on Crystal Habit and Packing

The chirality of tartaric acid fundamentally influences its crystallization behavior, affecting both the macroscopic crystal shape (habit) and the microscopic arrangement of molecules (packing). This principle was famously first observed by Louis Pasteur in 1848 when he manually separated the enantiomorphic crystals of sodium ammonium tartrate that formed from a solution of the racemic mixture below 27°C yu.edunih.govlibretexts.org. The racemic Dthis compound itself, a 1:1 mixture of L-(+)-tartaric acid and D-(-)-tartaric acid, crystallizes as a monohydrate racemic (MDL-) tartaric acid, C₄H₆O₆·H₂O ccsenet.orgresearchgate.net.

The crystal structures of the pure enantiomers and the racemic mixture exhibit distinct differences. L-tartaric and D-tartaric acids are enantiomers and thus have mirror-image crystal structures ccsenet.orgresearchgate.net. In contrast, the crystal of MDthis compound incorporates both L- and D- enantiomers in its lattice ccsenet.orgresearchgate.net. The molecular conformation also differs; molecules in the racemic crystal have a "trans-like" form researchgate.net.

These structural differences at the molecular level translate to observable variations in crystal habit. For instance, in protein crystallization, the chirality of the precipitant can determine the crystal form. When the protein thaumatin is crystallized, L-tartrate exclusively produces bipyramidal crystals. In contrast, D-tartrate yields prisms that grow into stubby crystals, and the racemic DL-tartrate mixture can produce bipyramids yu.edu. This demonstrates that the specific stereochemistry of tartaric acid directly interacts with other chiral molecules to dictate the final crystal morphology.

The packing efficiency and solubility also differ. Dthis compound has a lower solubility in water compared to the pure L- or D- enantiomers, which can lead to more rapid crystal growth from a solution containing both ccsenet.orgresearchgate.net.

Table 1: Crystal System Data for Tartaric Acid Stereoisomers

IsomerFormulaCrystal SystemSpace GroupReference
L-(+)-Tartaric AcidC₄H₆O₆MonoclinicP2₁ ccsenet.org
D-(-)-Tartaric AcidC₄H₆O₆MonoclinicP2₁ ccsenet.org
Dthis compound (Monohydrate Racemic)C₄H₆O₆·H₂OMonoclinicP2₁/c ccsenet.orgresearchgate.net

Stereoselective Synthesis Applications of Tartaric Acid and its Derivatives

Tartaric acid, being an inexpensive and readily available chiral molecule in both enantiomeric forms, is a cornerstone of asymmetric synthesis acs.orgmdpi.comresearchgate.net. Its derivatives are extensively used as chiral auxiliaries, ligands for catalysts, and as chiral building blocks for complex molecules acs.orgnih.govpatsnap.com. This allows chemists to control the stereochemical outcome of reactions, producing specific enantiomers of a desired product, which is crucial in fields like pharmaceuticals where different enantiomers can have vastly different biological activities patsnap.comresearchgate.net.

Asymmetric Catalysis and Co-catalysts

Derivatives of tartaric acid are frequently employed to create chiral environments in catalytic processes, thereby inducing high stereoselectivity. They function as chiral ligands that coordinate to a metal center or as organocatalysts themselves acs.orgnih.gov.

One of the most notable examples is in the Sharpless asymmetric epoxidation, where diethyl tartrate (DET) or diisopropyl tartrate (DIPT) acts as a chiral ligand for a titanium catalyst patsnap.com. This system epoxidizes allylic alcohols to epoxides with very high enantioselectivity.

Tartaric acid-derived compounds, such as TADDOLs (α,α,α',α'-tetraaryl-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol), are another class of privileged ligands and organocatalysts researchgate.netnih.gov. These can act as chiral H-bonding catalysts to activate substrates in a stereoselective manner nih.govscienceopen.com. Furthermore, tartrate derivatives have been used to develop asymmetric phase-transfer catalysts, which are effective for a variety of enantioselective transformations under mild conditions scienceopen.com.

Table 2: Examples of Tartaric Acid Derivatives in Asymmetric Catalysis

Derivative/SystemCatalyst TypeApplication ExampleRole of Tartaric Acid Derivative
Diisopropyl Tartrate (DIPT)Chiral Ligand (with Ti(OiPr)₄)Sharpless Asymmetric EpoxidationControls the facial selectivity of oxygen transfer to an allylic alcohol patsnap.com.
TADDOLsOrganocatalyst / Chiral LigandDiels-Alder Reactions, Michael AdditionsCreates a chiral environment through hydrogen bonding or metal coordination nih.govscienceopen.com.
Tartrate-derived Quaternary Ammonium SaltsPhase-Transfer Catalyst (PTC)α-alkylation of Glycine Schiff basesForms a chiral ion pair to guide the approach of the electrophile scienceopen.com.
Diethyl Tartrate (DET)Chiral Auxiliary/LigandAsymmetric 1,3-Dipolar CycloadditionCoordinates with metal centers to control the stereochemistry of the cycloaddition researchgate.net.

Synthesis of Bioactive and Complex Natural Compounds

The C4 backbone of tartaric acid, with its two fixed stereocenters, makes it an ideal starting material (a chiral building block) for the synthesis of complex molecules mdpi.comnih.gov. By incorporating tartaric acid or its derivatives, synthetic chemists can unambiguously set two adjacent stereocenters in a target molecule nih.gov. This strategy has been pivotal in the total synthesis and stereochemical assignment of numerous natural products.

For example, the 1,2-diol unit, a common feature in many bioactive molecules, can be directly sourced from tartaric acid nih.gov. This approach has been used in the synthesis of:

Sphingofungin F : A natural product where tartaric acid was used as a precursor to construct a key polyhydroxylated intermediate nih.gov.

(-)-Deacetylanisomycin : An antifungal agent whose synthesis was achieved stereoselectively using a nitrile derived from tartaric acid nih.gov.

PQ-8 : A cytotoxic polyacetylene where the epoxide functionality was constructed using (+)-diethyl-L-tartrate, enabling the synthesis of both possible enantiomers from the same starting material nih.gov.

The use of tartaric acid as a chiral synthon provides an efficient and cost-effective route to enantiomerically pure natural products, which are often available in only minute quantities from their natural sources nih.gov.

Chiral Auxiliaries in Organic Reactions

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the reaction, the auxiliary is removed, having imparted its chirality to the product. Tartaric acid and its esters are widely used for this purpose nih.govpatsnap.com.

For instance, tartaric acid esters have been utilized as chiral auxiliaries in asymmetric 1,3-dipolar cycloaddition reactions and hetero Diels-Alder reactions researchgate.net. In these cases, the tartrate moiety is attached to one of the reactants, creating a chiral environment that influences the approach of the other reactant, leading to high diastereoselectivity and enantioselectivity researchgate.net.

In another application, this compound has been successfully used as a chiral auxiliary for the dynamic resolution of α-haloacyl compounds in nucleophilic substitution reactions . This method allows for the asymmetric synthesis of important heterocyclic structures like piperazin-2-ones and morpholin-2-ones with good stereoselectivity . The development of novel chiral auxiliaries from tartaric acid continues to be an active area of research, aiming to create practical and efficient methods for asymmetric synthesis researchgate.netthieme-connect.com.

Biological and Biochemical Research of Dl Tartaric Acid

Role in Metabolic Processes

DL-Tartaric acid, a racemic mixture of dextrorotatory and levorotatory tartaric acid, is recognized for its role as both a human xenobiotic metabolite and a plant metabolite. atamanchemicals.comchemicalbook.com Its metabolic fate and biological significance differ notably between these two kingdoms.

Human Xenobiotic Metabolite

Dthis compound is classified as a human xenobiotic metabolite, meaning it is a foreign substance that the human body metabolizes. ebi.ac.ukebi.ac.uk When ingested, a significant portion of tartaric acid is not absorbed systemically but is instead metabolized by bacteria residing in the gastrointestinal tract, primarily in the large intestine. hmdb.ca It is estimated that only about 15-20% of consumed tartaric acid is absorbed and subsequently excreted unchanged in the urine. hmdb.ca

The metabolism of tartaric acid is dependent on its stereoisomeric form. Studies in rats have indicated that the absorption of L(+)-tartaric acid is greater than that of the D(-)-enantiomer. nih.gov The racemic Dthis compound has been associated with potential adverse effects on the kidneys at high doses in animal studies, specifically obstructive nephropathy in rats. nih.gov In humans, the different stereoisomers also influence absorption, metabolism, excretion, and toxicity. researchgate.net While L(+)-tartaric acid is generally recognized as safe for consumption within acceptable daily intake levels, the DL-form is not considered acceptable by some regulatory bodies due to the potential for adverse effects. nih.gov

Table 1: Metabolic Fate of Tartaric Acid in Humans

Aspect Description References
Classification Human Xenobiotic Metabolite ebi.ac.ukebi.ac.uk
Primary Metabolism Site Gastrointestinal Tract (by gut bacteria) hmdb.ca
Urinary Excretion (Unchanged) Approximately 15-20% hmdb.ca
Stereoisomer Influence Absorption and metabolism vary between L(+), D(-), and DL- forms. nih.govresearchgate.net
Potential Effects (DL-form) Associated with kidney effects at high doses in animal studies. nih.gov

Plant Metabolite

Dthis compound is a naturally occurring organic acid found in a variety of plants. It is particularly abundant in grapes and tamarinds. atamanchemicals.com In the plant kingdom, tartaric acid is considered a "specialized primary metabolite," originating from carbohydrate metabolism but with a restricted distribution among plant species and no universally known function in primary metabolic pathways. wikipedia.org

The biosynthesis of tartaric acid in plants is understood to primarily originate from L-ascorbic acid (vitamin C). drugbank.com While the complete enzymatic pathway is still under investigation, it is proposed that ascorbic acid is catabolized to produce tartaric acid. This process involves several intermediate compounds. The accumulation of tartaric acid is a significant factor in the acidity of fruits like grapes, playing a crucial role in the quality and taste of products such as wine.

Interactions with Biological Systems

Recent research has begun to shed light on the interactions of Dthis compound with biological systems, particularly its influence on immune responses and inflammation.

Influence on Immune Responses and Inflammation

Studies suggest that tartaric acid may play a role in modulating immune responses, with some evidence pointing towards its potential to exacerbate inflammatory conditions. While some reports mention general anti-inflammatory and antioxidant properties that may support the immune system, more specific research indicates a more complex interaction. ebi.ac.ukwikipedia.orgdrugbank.comcir-safety.orgfrontiersin.org

Eosinophil Activation and Th2 Cytokine Response

A significant study investigating the effects of tartaric acid in a mouse model of colitis demonstrated that it can promote eosinophilic inflammation. chemicalbook.comnih.gov Eosinophils are a type of white blood cell involved in type 2 T helper cell (Th2) immune responses, which are often elevated in inflammatory and allergic conditions. chemicalbook.comnih.gov

The research found that administration of tartaric acid led to a dose-dependent increase in eosinophil activation markers. hmdb.canih.govresearchgate.net Furthermore, it was observed that tartaric acid enhanced the Th2 cytokine response, leading to increased levels of interleukins such as IL-4, IL-13, and IL-31. atamanchemicals.comchemicalbook.comnih.gov These cytokines are known to promote the development, survival, activation, and recruitment of eosinophils to inflamed tissues. Specifically, in the colitis model, tartaric acid treatment resulted in a marked increase in IL-13 levels, which is known to contribute to the pathology of such inflammatory conditions. The study also noted an elevation in the mRNA expression of IL-5Rα, a receptor for another key eosinophil-activating cytokine, IL-5. hmdb.ca

Table 2: Effects of Tartaric Acid on Immune Markers in a Mouse Model of Colitis

Marker Effect of Tartaric Acid Administration References
Eosinophil Activation Increased (dose-dependent) hmdb.canih.govresearchgate.net
Th2 Cytokines (IL-4, IL-13, IL-31) Increased atamanchemicals.comchemicalbook.comnih.gov
IL-13 Levels Markedly increased
IL-5Rα mRNA Expression Elevated hmdb.ca
Potential in Inflammatory and Eosinophil-Related Diseases

The findings that tartaric acid can enhance eosinophil activation and Th2 cytokine responses suggest its potential to worsen the severity of certain inflammatory and eosinophil-related diseases. atamanchemicals.comchemicalbook.comhmdb.canih.gov Conditions such as ulcerative colitis, a chronic inflammatory bowel disease, are characterized by excessive eosinophil infiltration and elevated Th2 cytokines, which contribute to mucosal inflammation and tissue damage. chemicalbook.comnih.gov

The research using the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice indicates that dietary tartaric acid could be a factor that influences the progression of such diseases by modulating gut immune responses. chemicalbook.comnih.gov The exacerbation of colitis in the presence of tartaric acid in this model highlights a potential link between the consumption of this organic acid and the severity of eosinophil-driven inflammation. chemicalbook.comnih.gov These findings underscore the importance of further research into the immunomodulatory properties of tartaric acid and its implications for individuals with inflammatory conditions characterized by eosinophilia.

Antimicrobial Properties

Dthis compound is generally considered to possess weak antimicrobial properties, particularly when compared to other organic acids. wikipedia.orgscienceofcooking.comnih.gov Research indicates that it is less effective at inactivating and inhibiting the growth of various microorganisms than acids such as acetic, citric, and lactic acid. nih.gov However, its utility as an antimicrobial agent appears to be significantly enhanced through chemical modification.

Studies have explored the synthesis of various derivatives of tartaric acid to improve its antimicrobial efficacy. atamanchemicals.compharmacompass.com For instance, newly synthesized complex salts and imides of tartaric acid have demonstrated notable antibacterial activity. atamanchemicals.commedchemexpress.com These derivatives have been shown to be effective against a range of bacteria, including phytopathogenic species like Pseudomonas syringae and opportunistic human pathogens such as Pseudomonas aeruginosa and Stenotrophomonas maltophilia. atamanchemicals.compharmacompass.comresearchgate.net Research has indicated that the antimicrobial strength of these synthetic derivatives can surpass that of the parent tartaric acid. atamanchemicals.commedchemexpress.com Specifically, cyclohexyl- and benzyl-substituted imides and complex amine salts of tartaric acid have been identified as effective, non-selective growth inhibitors of various soil bacteria. pharmacompass.com Furthermore, these modified compounds have shown bactericidal effects against multi-drug resistant Gram-positive and Gram-negative bacteria, including Klebsiella pneumonia, Salmonella enteritidis, and Staphylococcus aureus. researchgate.net

The antimicrobial action of tartaric acid and its derivatives is a subject of ongoing research. While tartaric acid itself is found in various fruits and is used as a food additive, its direct application as a primary antimicrobial agent is limited. utsi.edu However, its derivatives are being investigated as potentially safer and biodegradable alternatives to traditional antibiotics in agriculture and food packaging. atamanchemicals.comresearchgate.netnih.gov

Table 1: Antimicrobial Activity of Tartaric Acid and Its Derivatives

Compound/Extract Target Microorganism(s) Observed Effect Reference(s)
Dthis compound General microorganisms Weak antimicrobial activity compared to other organic acids. wikipedia.orgscienceofcooking.comnih.gov
Tartaric Acid (from grapes) Listeria monocytogenes, Salmonella Gaminara, E. coli O157:H7 More efficient against these bacteria compared to citric, malic, and lactic acid at a concentration of 2.6%. utsi.edu
Tartaric Acid (from wild berries) Salmonella Typhimurium Inhibited growth at concentrations of 0.312–1.25%. utsi.edu
Tartaric Acid Derivatives (Imides and Complex Salts) Pseudomonas syringae, P. aeruginosa, P. fluorescens Effective antibacterial compounds, stronger than tartaric acid alone. atamanchemicals.com
Tartaric Acid Derivatives (Cyclohexyl-, Benzyl-, Phenyl- Imides and Amine Salts) Multi-drug resistant Gram-negative bacteria (Xanthomonas beticola, Pseudomonas syringae) Demonstrated bactericidal effects. nih.gov
Acetic Acid (for comparison) Aspergillus flavus 45.21% inhibition at 10% concentration. sjtu.edu.cn
Tartaric Acid (for comparison) Aspergillus flavus 0.42% inhibition at 5% concentration. sjtu.edu.cn

Antioxidant Activity

Dthis compound is recognized for its antioxidant properties and is utilized as a food additive (E334) for this purpose. wikipedia.orggreenchemintl.comdguv.de Its antioxidant capacity is attributed to its ability to scavenge free radicals, which are unstable molecules that can cause oxidative damage to cells. smolecule.comnih.gov The antioxidant activity of tartaric acid has been a subject of study, although some researchers note that it has not been as extensively explored as other antioxidants found in fruits. rsc.org

The compound's role as an antioxidant is evident in its natural occurrence in fruits known for high antioxidant capacity, such as grapes, tamarinds, and citrus fruits. wikipedia.orgrsc.org In grapes, L(+)-Tartaric acid is involved in the antioxidant defense mechanisms during ripening, helping to modulate the effects of reactive oxygen species. aibochem.com Studies on wines have also correlated the total antioxidant activity with the content of tartaric acid esters, among other phenolic compounds. atamanchemicals.com

Table 2: Research Findings on the Antioxidant Activity of Dthis compound

Research Focus Key Finding Reference(s)
Food Additive Used as an antioxidant with E number E334. wikipedia.orggreenchemintl.comdguv.de
Mechanism Acts as a free radical scavenger. smolecule.comnih.gov
Natural Occurrence Found in high-antioxidant fruits like grapes and plays a role in their antioxidant metabolism. rsc.orgaibochem.com
Synergistic Effects Can act as a synergist to other antioxidants. smolecule.comrsc.orgaibochem.com
Radical Scavenging Demonstrates scavenging activity against hydroxyl radicals. frontiersin.org
Derivative Activity Caftaric acid, a derivative, shows strong peroxyl radical scavenging activity. pnas.org

Chelating Agent in Biological Contexts (e.g., Metal Ion Complexation)

Dthis compound functions as an effective chelating agent, a compound capable of forming stable complexes with metal ions. atamanchemicals.comgreenchemintl.comformulationbio.com This property is due to the presence of two carboxylic acid groups and two hydroxyl groups in its structure, which can bind to a single metal ion at multiple points, a process known as chelation. formulationbio.com The ability to sequester metal ions such as calcium (Ca²⁺) and magnesium (Mg²⁺) is a well-documented characteristic of tartaric acid. atamanchemicals.com

In biological systems and related applications, this chelating ability is significant. By binding to metal ions, tartaric acid can prevent them from participating in undesirable chemical reactions. formulationbio.com This is particularly relevant in the context of stabilizing pharmaceutical formulations, where it can protect sensitive active ingredients from degradation catalyzed by metal ions. chemiis.com For instance, it is used in pharmaceuticals to bind with metal ions, thereby preventing oxidative damage to the drug compounds. chemiis.com

The chelating properties of tartaric acid are also harnessed in various industrial and agricultural applications that have biological relevance. In agriculture, it is used to complex micronutrients in soil fertilizers, which makes these essential nutrients more available for plant uptake. atamanchemicals.comsmolecule.com In the food industry, it acts as a sequestrant, binding metal ions that could otherwise cause spoilage or discoloration. greenchemintl.com Studies investigating the complex formation between α-hydroxy acids and d-electron metal ions have further elucidated the mechanisms by which tartaric acid coordinates with ions like copper(II), cobalt(II), and nickel(II). nih.gov

Potential Toxicity at High Doses (e.g., Nephrotoxicity, Muscle Toxin)

While generally considered safe for consumption in amounts typically found in food, high doses of Dthis compound can exhibit toxic effects. wikipedia.orgscienceofcooking.com It is known to act as a muscle toxin by inhibiting the production of malic acid, a key component in cellular energy production. wikipedia.orgscienceofcooking.comatamanchemicals.compharmacompass.com This inhibition can lead to muscle toxicity, and in severe cases of overdose, may result in paralysis and death. wikipedia.orgatamanchemicals.compharmacompass.com The median lethal dose (LD₅₀) has been reported to be approximately 7.5 grams per kilogram (g/kg) for humans, 5.3 g/kg for rabbits, and 4.4 g/kg for mice. wikipedia.org A minimum fatal dose in a human has been recorded at about 12 grams. scienceofcooking.comfengchengroup.com

One of the primary target organs for tartaric acid toxicity is the kidney, leading to a condition known as nephrotoxicity. medchemexpress.comnih.gov Studies have shown that the DL-racemic mixture of tartaric acid is more toxic than the naturally occurring L(+)-form. nih.gov This difference in toxicity is largely attributed to the formation of calcium DL-tartrate, which is poorly soluble. nih.gov When administered at high doses, monosodium DL-tartrate can lead to the precipitation of these calcium tartrate crystals in the renal tubules. nih.gov This precipitation can cause obstructive nephropathy, characterized by inflammation, the presence of foreign body giant cells, and tubular damage. nih.gov

Research in rats has demonstrated that oral administration of DL-potassium hydrogen tartrate at high concentrations results in increased kidney weight, renal lesions, and the excretion of tartaric acid in the urine. nih.gov Similarly, studies with ¹⁴C-labeled Dthis compound showed significant uptake and retention of radioactivity in the kidneys and bones of rats, leading to nephrotoxicity and, in some cases, death. medchemexpress.comnih.gov In contrast, the more soluble L(+)-tartrate is not retained in the kidneys to the same extent and is therefore less toxic at comparable doses. nih.gov Accidental ingestion of large amounts of tartaric acid (e.g., 30 grams) in humans has been reported to be lethal due to acute tubular nephropathy. researchgate.netnih.gov

Table 3: Toxicity Data for Dthis compound

Toxicity Aspect Finding Species Reference(s)
Mechanism Muscle toxin; inhibits malic acid production. General wikipedia.orgscienceofcooking.comatamanchemicals.compharmacompass.com
LD₅₀ (Median Lethal Dose) ~7.5 g/kg Human wikipedia.org
LD₅₀ (Median Lethal Dose) ~5.3 g/kg Rabbit wikipedia.org
LD₅₀ (Median Lethal Dose) ~4.4 g/kg Mouse wikipedia.org
Minimum Fatal Dose ~12 grams Human scienceofcooking.comfengchengroup.com
Nephrotoxicity Causes obstructive nephropathy due to precipitation of calcium DL-tartrate in renal tubules. Rat, Human researchgate.netnih.govnih.gov
Comparative Toxicity DL-tartrate is more toxic than L(+)-tartrate due to lower solubility of its calcium salt. Rat nih.gov

Enzymatic Studies Related to Tartaric Acid

Enzymatic processes are central to both the biosynthesis and biodegradation of tartaric acid. In grapevines (Vitis vinifera L.), the synthesis of tartaric acid from L-ascorbic acid (vitamin C) involves several key enzymatic steps. pnas.orgnih.gov One of the crucial enzymes in this pathway is L-idonate dehydrogenase (L-IdnDH), which catalyzes the conversion of L-idonate to 5-keto-D-gluconic acid. pnas.orgnih.govmdpi.com The expression of the gene encoding L-IdnDH correlates with the accumulation of tartaric acid during the early stages of grape berry development. nih.gov Another important enzyme is a 2-keto-L-gulonic acid reductase (Vv2KGR), which reduces 2-keto-L-gulonic acid to L-idonic acid. mdpi.com

cis-Epoxysuccinate Hydrolase (CESH) Mechanisms

The enzymatic production of enantiomerically pure tartaric acid isomers is of significant industrial interest. cis-Epoxysuccinate hydrolase (CESH) is a key enzyme that catalyzes the hydrolysis of cis-epoxysuccinate to either L(+)- or D(-)-tartaric acid, depending on the specific enzyme. nih.govrsc.org The stereospecific catalytic mechanism of these enzymes has been elucidated through structural and mutagenesis studies.

Crystal structures of CESH enzymes have revealed a catalytic triad (B1167595) of amino acid residues—typically Asp-His-Glu—that is essential for the hydrolysis reaction. nih.govrcsb.org For the CESH that produces D(-)-tartaric acid (CESH[D]), a zinc ion (Zn²⁺) has been identified in the active site, which plays a role in the stereoselective catalysis. rsc.org The mechanism involves the specific binding of the mirror-symmetric substrate, cis-epoxysuccinate, in the active site. An arginine residue provides a proton to the oxygen of the epoxide ring, which facilitates the ring-opening reaction. nih.gov This is followed by a nucleophilic attack by a water molecule, activated by the catalytic triad, leading to the formation of the specific tartaric acid enantiomer. The structural basis for the stereoselectivity of CESH enzymes that produce L(+)-tartaric acid (CESH[L]) has also been determined, providing insights for the rational engineering of these biocatalysts for improved industrial production. nih.govsjtu.edu.cnrcsb.org

Applications in Drug Development

Dthis compound and its isomers are utilized in the pharmaceutical industry in several capacities, primarily leveraging their chemical properties as an acid, a chelating agent, and a chiral molecule. aibochem.comatamanchemicals.comchemicalbook.com

One of its main roles is as a pharmaceutical excipient, an inactive substance that serves as a vehicle or medium for an active drug substance. smolecule.com It is commonly used to prepare effervescent salts and tablets. greenchemintl.comchemiis.comchemicalbook.com When combined with a bicarbonate source, such as sodium bicarbonate, tartaric acid reacts in the presence of water to produce carbon dioxide gas, leading to the effervescence that aids in the rapid dissolution and improved taste of oral medications. atamanchemicals.compharmacompass.comsmolecule.com

Due to its acidic nature, tartaric acid is also used as an acidulant and to stabilize drug formulations. chemiis.com As a chiral compound, tartaric acid is a critical resolving agent in the synthesis of enantiomerically pure drugs. aibochem.comatamanchemicals.comfengchengroup.comchemicalbook.com Many therapeutic agents are chiral, and often only one enantiomer (mirror-image isomer) possesses the desired pharmacological activity, while the other may be inactive or cause unwanted side effects. Tartaric acid is used to separate these enantiomers from a racemic mixture, a process known as chiral resolution.

Furthermore, tartaric acid is used to form tartrate salts of basic drug molecules. This can improve the stability, solubility, and bioavailability of the active pharmaceutical ingredient. Examples of such drugs include zolpidem tartrate, a medication for sleep disorders, and metoprolol (B1676517) tartrate, used to treat hypertension and angina. chemicalbook.com

As a Resolving Agent for Racemic Amines

Dthis compound is a frequently utilized resolving agent for racemic amines in the pharmaceutical and chemical industries. atamanchemicals.com The process of chiral resolution involves the separation of a racemic mixture, which contains equal amounts of two enantiomers, into its individual, optically active components. wikipedia.org This separation is crucial as enantiomers of a chiral drug can exhibit significantly different pharmacological activities. researchgate.net

The primary method for this resolution is the formation of diastereomeric salts. wikipedia.org When a racemic amine is reacted with an optically active form of tartaric acid (either D-(-)- or L-(+)-tartaric acid), two diastereomeric salts are formed. These salts possess different physical properties, most notably different solubilities in a given solvent. This difference allows for their separation by fractional crystallization. wikipedia.org

For instance, research has demonstrated the use of d-tartaric acid to resolve racemic 1-phenylethylamine. The process involves the precipitation of the less soluble diastereomeric salt, allowing for the isolation of one enantiomer. nih.gov Similarly, the resolution of ephedrine (B3423809) has been a long-standing challenge, and methods involving tartaric acid have been explored. google.com However, the relative solubilities of the resulting diastereomeric salts can sometimes complicate the isolation of the desired enantiomer. google.com

The effectiveness of the resolution process depends on several factors, including the choice of solvent and the specific tartaric acid derivative used. For example, in the resolution of certain compounds, using a mixture of an optically active acid like tartaric acid and an optically inactive acid can be advantageous. google.com

A variety of amines have been successfully resolved using tartaric acid and its derivatives. The selection of the appropriate tartaric acid enantiomer and crystallization conditions are key to achieving high enantiomeric purity.

Table 1: Examples of Racemic Amines Resolved with Tartaric Acid

Racemic AmineResolving AgentKey ObservationReference
1-PhenylethylamineD-(-)-Tartaric AcidFormation of less soluble diastereomeric salt nih.gov
Ephedrined-l mixture of tartaric acidChallenges in separating the more soluble salt google.com
Various aryl-alkyl-aminesL(+) or D(-)-tartaric acidDiastereomeric salt formation and separation google.com

Use in Pharmaceutical Intermediates

Dthis compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. atamanchemicals.comataman-chemicals.com Its role as a starting material or a reactant is integral to the production of numerous active pharmaceutical ingredients (APIs). The dicarboxylic acid nature and the presence of hydroxyl groups in its structure make it a versatile building block in organic synthesis. atamanchemicals.comatamanchemicals.com

One of the significant applications of Dthis compound as an intermediate is in the production of other chiral molecules. atamanchemicals.com Its inherent chirality can be transferred to new molecules during a synthetic sequence, a process known as chiral pool synthesis. This is a valuable strategy in the development of enantiomerically pure drugs.

Furthermore, Dthis compound and its derivatives are used in the synthesis of various esters and salts that themselves act as important pharmaceutical intermediates. aibochem.comchemicalbook.com For instance, diisopropyl tartrate, a derivative of tartaric acid, is employed as a co-catalyst in asymmetric synthesis, a technique vital for producing single-enantiomer drugs. ataman-chemicals.com

The versatility of Dthis compound as an intermediate extends to its use in creating specific salt forms of drugs, which can improve properties such as solubility and stability. ataman-chemicals.com

Table 2: Applications of Dthis compound as a Pharmaceutical Intermediate

ApplicationDescriptionReference
Chiral Pool SynthesisUtilized as a chiral building block to synthesize other chiral molecules. atamanchemicals.com
Synthesis of DerivativesUsed to produce derivatives like diisopropyl tartrate for asymmetric synthesis. ataman-chemicals.com
Salt FormationActs as a counterion to form tartrate salts of active pharmaceutical ingredients. ataman-chemicals.com

Catalyst or Neutralizing Agent in Pharmaceutical Processes

In various pharmaceutical manufacturing processes, Dthis compound functions as a catalyst or a neutralizing agent. niranbio.com Its acidic nature allows it to catalyze certain chemical reactions, increasing the reaction rate without being consumed in the process. This catalytic activity is often employed in specific synthetic steps during drug production.

As a neutralizing agent, Dthis compound is used to adjust the pH of a reaction mixture or a final product formulation. niranbio.com Controlling the pH is often critical for the stability of the API, the efficiency of a reaction, or the performance of the final dosage form. For example, it can be used to neutralize basic compounds or to create a specific pH environment required for a subsequent processing step.

The use of tartaric acid as a pH modifier is also relevant in the formulation of final drug products. It can act as an excipient in drugs that have poor solubility at higher pH levels, helping to ensure their dissolution and bioavailability. ataman-chemicals.com In effervescent tablet formulations, the reaction between tartaric acid and a bicarbonate source generates carbon dioxide, leading to the disintegration of the tablet and dissolution of the active ingredient. atamanchemicals.comatamanchemicals.com

Table 3: Functions of Dthis compound in Pharmaceutical Processes

FunctionDescriptionReference
CatalystAccelerates chemical reactions in drug synthesis. niranbio.com
Neutralizing AgentAdjusts the pH of reaction mixtures and final formulations. niranbio.com
ExcipientUsed in drug formulations to improve solubility and facilitate dissolution. ataman-chemicals.com

Preparation of Specific Drugs (e.g., Zolpidem Tartrate, Metoprolol Tartrate)

Dthis compound is a key component in the preparation of specific drug salts, with zolpidem tartrate and metoprolol tartrate being prominent examples. chemicalbook.comatamanchemicals.com In these cases, tartaric acid is not just an intermediate but becomes part of the final API through the formation of a tartrate salt.

Zolpidem Tartrate: Zolpidem, a medication used for sleep disorders, is commonly formulated as zolpidem tartrate. chemicalbook.comgoogle.com Specifically, it is the hemitartrate salt, meaning the molar ratio of zolpidem to tartaric acid is 2:1. google.comgoogle.comgoogleapis.com The process of preparing zolpidem tartrate typically involves dissolving zolpidem free base and L-(+)-tartaric acid in a suitable solvent, such as methanol. google.comgoogle.com The subsequent crystallization yields the zolpidem tartrate salt. The choice of solvent and crystallization conditions can be critical in obtaining the desired polymorphic form of the salt. google.comjustia.com

Metoprolol Tartrate: Metoprolol is a beta-blocker used to treat high blood pressure and other cardiovascular conditions. It is frequently administered as metoprolol tartrate. chemicalbook.comatamanchemicals.com The formation of the tartrate salt can influence the drug's physical properties. Research has also focused on the chromatographic separation of the enantiomers of (±)-metoprolol tartrate, using D-(-)-tartaric acid as a chiral selector in the mobile phase. researchgate.netresearchgate.net This highlights the dual role of tartaric acid in both forming the salt and aiding in the chiral separation of the active moiety.

Table 4: Dthis compound in the Preparation of Specific Drugs

DrugSalt FormMolar Ratio (Drug:Tartaric Acid)Key ProcessReference
ZolpidemZolpidem Hemitartrate2:1Crystallization from a solution of zolpidem free base and L-(+)-tartaric acid. google.comgoogle.comgoogleapis.com
MetoprololMetoprolol TartrateNot specifiedFormation of the tartrate salt; also used in chiral separation of enantiomers. researchgate.netchemicalbook.comresearchgate.net

Analytical and Characterization Methodologies for Dl Tartaric Acid

Method Validation and Quality Control

The validation of analytical methods for DL-Tartaric acid is crucial to ensure the reliability, accuracy, and consistency of results, particularly in pharmaceutical and food applications. Method validation typically involves assessing parameters such as specificity, linearity, precision, accuracy, and robustness ijnrd.orgcore.ac.uk.

A common analytical technique employed for the determination of Dthis compound is High-Performance Liquid Chromatography (HPLC) ijnrd.orgcore.ac.uk. For instance, a reversed-phase HPLC (RP-HPLC) method has been developed and validated for the assay of tartaric acid in effervescent formulations. This method utilized a C18 column (4.6 x 250 mm, 5 µm particle size) with a mobile phase consisting of 0.01 M Potassium Dihydrogen Phosphate (pH 2.6) and detection at 210 nm. The method demonstrated linearity, and precision was confirmed by Relative Standard Deviation (RSD) values below 2.0%. Recovery rates ranging from 100.83% to 101.54% underscored the accuracy of the method ijnrd.org.

Another validated liquid chromatographic method allows for the simultaneous determination of tartaric acid alongside other organic acids in fruits and juices. This method employed a C18 column with an isocratic elution using 0.01 mol L⁻¹ KH₂PO₄ (pH 2.60) and a diode array detector set at 210 nm for tartaric acid. Linearity was evaluated by plotting peak area against concentration, with quantification limits established for tartaric acid core.ac.uk.

Quality control for Dthis compound also involves adherence to established specifications. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) provides detailed specifications for Dthis compound, including an assay method based on titration with 1 N sodium hydroxide (B78521), requiring not less than 99.5% on a dried basis. Purity tests include limits for loss on drying (not more than 0.5%), sulfated ash (not more than 0.1%), and tests for readily oxidizable substances and sulfates fao.org.

Compliance with international regulatory guidelines such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), the United States Pharmacopeia (USP), and the European Pharmacopoeia (EP) is paramount for analytical methods concerning Dthis compound, especially when used in pharmaceutical products.

Analytical methods for tartaric acid are frequently validated in accordance with ICH guidelines ijnrd.orgresearchgate.net. These guidelines ensure that the methods are suitable for their intended purpose, covering aspects like specificity, linearity, accuracy, precision, detection limit, quantification limit, and robustness ijnrd.org. For example, the RP-HPLC method mentioned above was optimized and validated as per ICH 2005 guidelines ijnrd.org. Similarly, stability-indicating HPLC methods developed for related substances in tartaric acid-based pellets have also been validated according to ICH guidelines researchgate.net.

While specific monographs for Dthis compound within USP or EP were not directly detailed in the search results for method validation, these pharmacopeias provide general chapters on analytical procedures and validation that would apply. For instance, USP <233> describes validation procedures for analytical techniques used to analyze elemental impurities, which is relevant for quality control of pharmaceutical ingredients researchgate.net. The European Pharmacopoeia (EP) also outlines general methods for the identification and control of residual solvents, which can be applicable to pharmaceutical excipients like Dthis compound pmda.go.jp.

The determination of trace metal elements in Dthis compound is a critical quality control parameter, particularly for its use in food and pharmaceutical applications, where even minute quantities of heavy metals can be a concern.

A method utilizing microwave digestion coupled with axial-view CCD-Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) has been successfully applied for the determination of trace metal elements such as lead (Pb), arsenic (As), and calcium (Ca) in food additive Dthis compound. The method demonstrated satisfactory results with specific detection limits: Pb at 3.5×10⁻³ µg/mL, As at 5.0×10⁻³ µg/mL, and Ca at 1.3×10⁻³ µg/mL. The relative standard deviation (RSD) was within the range of 2.2% to 6.0%, and the recovery rates were between 90% and 96% chemfaces.com.

High-purity reagents, such as "TraceSELECT Ultra" products, are essential for ultra-trace analysis (ppb and ppt (B1677978) levels) of metals, and Dthis compound itself is available in such high-purity grades, indicating its use in sensitive analytical procedures exactalabcenter.ithoneywell.com. Techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are widely used for elemental impurity analysis due to their high sensitivity researchgate.nethoneywell.com. JECFA specifications for Dthis compound also include a limit for lead (not more than 2 mg/kg), with determination typically performed using an atomic absorption technique fao.org.

Table 1: Analytical Parameters for Trace Metal Determination in Dthis compound

Metal ElementMethodDetection Limit (µg/mL)RSD (%)Recovery (%)Source
Lead (Pb)CCD-ICP-AES3.5 × 10⁻³2.2-6.090-96 chemfaces.com
Arsenic (As)CCD-ICP-AES5.0 × 10⁻³2.2-6.090-96 chemfaces.com
Calcium (Ca)CCD-ICP-AES1.3 × 10⁻³2.2-6.090-96 chemfaces.com

Table 2: Key Validation Parameters for RP-HPLC Method of Tartaric Acid

ParameterResult/ConditionSource
Wavelength210 nm ijnrd.org
Mobile Phase0.01 M Potassium Dihydrogen Phosphate, pH 2.6 ijnrd.org
ColumnC18 Shimadzu GIST Shim Pack (4.6 x 250 mm, 5 µm) ijnrd.org
Flow Rate1.0 mL/min ijnrd.org
Injection Volume20 µL ijnrd.org
Oven Temperature30 °C ijnrd.org
Precision (RSD)< 2.0% ijnrd.org
Accuracy (Recovery)100.83%–101.54% ijnrd.org
ComplianceICH 2005 guidelines ijnrd.org

Industrial and Environmental Research of Dl Tartaric Acid

Industrial Applications Beyond Food and Pharmaceuticals

DL-Tartaric acid's utility in industrial processes is primarily due to its properties as a chelating agent, pH regulator, reducing agent, and retarder. These characteristics allow it to be employed in a range of industries from textiles to construction.

Textile and Leather Industries: Mordant and Pickling Agent

In the textile industry, Dthis compound serves as a mordant, often in combination with tannins, for various acid dyes. chemicalbook.com A mordant is a substance used to set dyes on fabrics by forming a coordination complex with the dye, which then attaches to the fabric. chemicalbook.comkamalachemicals.com This process enhances the fastness of the dye, making the color brighter and more durable. kamalachemicals.com Dthis compound is also used to control the release of chlorine from bleaching powders. atamanchemicals.com

In the leather tanning industry, Dthis compound and its salts are used in the pickling and tanning processes. jlchem.comniranbio.com It helps to soften the leather and is also used as an antioxidant in leather processing. niir.org The use of tartaric acid in tanning solutions is an important application. atamanchemicals.comjlchem.comtheoremchem.com

Mirror-Making Industry: Reducing Agent and Chemical Additive

Dthis compound plays a crucial role in the mirror-making industry. chemicalbook.comdl-tartaric-acid.com It functions as a reducing agent in the chemical process of silvering mirrors. dl-tartaric-acid.commade-in-china.com In this process, a solution containing a silver salt is applied to a glass surface, and a reducing agent is used to precipitate a thin, uniform layer of metallic silver. Dthis compound is an important assistant and reducing agent that can control the speed of the silver mirror formation, ensuring a very uniform coating. dl-tartaric-acid.commade-in-china.comsinotrustchemical.com It is considered an indispensable chemical additive that decisively influences the uniformity of the silver coating. chemicalbook.com

Metal Surface Treatment: Polishing Agent and Cleaning Agent

The ability of Dthis compound to chelate metal ions makes it an effective agent for metal surface treatment. atamanchemicals.comlerochem.eu It is used as a polishing and cleaning agent for various metals, including aluminum, copper, and iron, as well as their alloys. chemicalbook.comchemiis.comatamanchemicals.com By forming complexes with metal oxides, it helps to remove rust and other forms of tarnish from metal surfaces, leaving them clean and polished. lerochem.eubiokingco.com This chelating action prevents the formation of insoluble hydroxide (B78521) salts. atamanchemicals.com

Electroplating Industry: Metal Complexing Agent

In the electroplating industry, Dthis compound is utilized as a metal complexing agent. atamanchemicals.comcphi-online.com Its role is to form stable complexes with metal ions in the electroplating bath. made-in-china.comatamanchemicals.com This helps to ensure a smooth and even deposition of the metal onto the substrate being plated. lerochem.eu It can be used as a complexing agent, masking agent, or chelating agent in electroplating processes. made-in-china.comlionchems.comtnjchem.com

Construction Industry: Retarder

Dthis compound is employed in the construction industry as a retarder for cement and plaster. atamanchemicals.comcphi-online.comgreenchemindustries.ca By slowing down the setting time of these materials, it allows for a longer working time, which is particularly beneficial in large-scale construction projects or in hot weather conditions. lerochem.eubiokingco.comgreenchemindustries.ca This extended workability ensures better placement and finishing of concrete and plaster. greenchemindustries.ca The use of tartaric acid as a set retarder can prolong the plasticity of fresh concrete. biokingco.com

Telecommunications Equipment, Tanning, Enamel, Glass, Film

Dthis compound finds applications in a variety of other industries as well. chemicalbook.comjlchem.comtheoremchem.com It plays a role in the manufacturing of telecommunications equipment, although the specific function is not always detailed. atamanchemicals.comniir.orghomesunshinepharma.com Its use in the tanning industry has been previously noted. jlchem.comniir.orgtheoremchem.com In the enamel and glass industries, Dthis compound is also utilized. chemicalbook.comjlchem.comdl-tartaric-acid.com Furthermore, it has applications in the film and photography industries, where it can be used as an imaging agent or in developing solutions. chemicalbook.comdl-tartaric-acid.commade-in-china.comtnjchem.com

Interactive Data Table: Industrial Applications of Dthis compound

IndustryApplicationFunction of Dthis compound
Textile MordantSets dyes on fabrics, enhancing color fastness. chemicalbook.comkamalachemicals.com
BleachingControls the release of chlorine. atamanchemicals.com
Leather Pickling & TanningSoftens leather and acts as an antioxidant. jlchem.comniranbio.comniir.org
Mirror-Making SilveringActs as a reducing agent and controls the uniformity of the silver coating. chemicalbook.comdl-tartaric-acid.commade-in-china.com
Metal Surface Treatment Polishing & CleaningRemoves rust and tarnish by chelating metal oxides. chemiis.comatamanchemicals.combiokingco.com
Electroplating Plating BathForms stable complexes with metal ions for even deposition. made-in-china.comatamanchemicals.comatamanchemicals.com
Construction Cement & PlasterRetards setting time, allowing for longer workability. atamanchemicals.combiokingco.comgreenchemindustries.ca
Telecommunications ManufacturingComponent in equipment production. atamanchemicals.comniir.orghomesunshinepharma.com
Enamel & Glass ProductionUtilized in the manufacturing process. chemicalbook.comjlchem.comdl-tartaric-acid.com
Photography/Film DevelopingUsed as an imaging or developing agent. chemicalbook.commade-in-china.comtnjchem.com

Environmental Impact and Sustainability Studies

The environmental footprint of chemical compounds is a critical aspect of modern industrial processes. For Dthis compound, a racemic mixture of D- and this compound, its environmental impact and sustainability are evaluated through its biodegradability, its role in recycling, and its origin from waste valorization.

Biodegradability and Persistence

Dthis compound is considered to be readily biodegradable. glentham.comherts.ac.ukessedielleenologia.com This means it is unlikely to persist in the environment and has a low potential for bioaccumulation. glentham.comessedielleenologia.com Safety data sheets indicate that it is not identified as a persistent, bioaccumulative, and toxic (PBT) substance. glentham.comcdhfinechemical.com The solution of tartaric acid in water is a medium-strong acid. ilo.orginchem.org

Life Cycle Assessment (LCA) in Recycling Processes (e.g., Lithium-ion Batteries)

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle. In the context of recycling, particularly for lithium-ion batteries (LIBs), Dthis compound has been studied as a leaching agent.

Despite these findings, research into the use of tartaric acid in LIB recycling continues. For instance, this compound has been used as a leachant to recover manganese, lithium, cobalt, and nickel from spent LIBs, with high leaching efficiencies reported under optimized conditions. researchgate.netacs.org The process is described as simple, efficient, and environmentally friendly. researchgate.netacs.org Similarly, a clean recycling process for spent lead-acid battery pastes has been proposed using a tartaric acid-sodium tartrate mixed solution as a transforming agent, which achieved high lead recovery and desulfurization rates. researchgate.net

Table 1: Comparative Environmental Impacts of Leaching Agents in LIB Recycling

Leaching Agent Relative Environmental Impact
Acetic Acid Lower
Formic Acid Lower
Maleic Acid Lower
DL-Malic Acid Lower
Lactic Acid Higher
Ascorbic Acid Higher
Succinic Acid Higher
Citric Acid Higher
Trichloroacetic Acid Higher
Tartaric Acid Higher
Sulfuric Acid Lower (than some organic acids)
Hydrochloric Acid Lower (than some organic acids)
Nitric Acid Higher

Source: nih.gov

Waste Utilization and Valorization (e.g., Winery By-products)

A significant aspect of the sustainability of tartaric acid, particularly the naturally occurring L-(+)-tartaric acid, is its production from the by-products of the wine industry. nih.govnih.govonfoods.itgoogle.comuniba.itoiv.intmdpi.comsciforum.net These by-products, such as grape pomace and wine lees, are abundant and their valorization presents both an economic opportunity and an environmental benefit. nih.govnih.govonfoods.ituniba.it

Grape pomace, which consists of peels, seeds, and stem fragments, represents about 20-25% of the mass of processed grapes. nih.gov It is a rich source of tartaric acid, as well as other valuable compounds like polyphenols and dietary fiber. nih.govonfoods.ituniba.itmdpi.comresearchgate.net Similarly, wine lees, the sediment left after fermentation, are also a primary source for tartaric acid recovery. nih.govoiv.intmdpi.comsciforum.net

The process of extracting tartaric acid from these by-products typically involves several steps. For instance, a process has been described that uses a strong cation exchange resin to recover tartaric acid from wine lees, achieving a recovery rate of about 74.9%. nih.gov Another patented process involves the selective adsorption of pigments from winery by-products before using an ion exchange process to produce tartaric acid. google.com

The utilization of winery waste for tartaric acid production aligns with the principles of a circular bioeconomy, turning a potential environmental burden into a valuable resource. nih.gov

Market Demand and Production Strategies

The global market for tartaric acid is driven by its diverse applications across various industries, including food and beverages, pharmaceuticals, and construction. persistencemarketresearch.commarketgrowthreports.comglobenewswire.comcoherentmarketinsights.com Dthis compound, the synthetic form, is a racemic mixture of 50% L-(+)-tartaric acid and 50% D-(-)-tartaric acid. persistencemarketresearch.comglobenewswire.com

The food and beverage industry is the largest consumer of tartaric acid, where it is used as an acidifier, antioxidant, stabilizer, and flavor enhancer. persistencemarketresearch.commarketgrowthreports.comglobenewswire.com In winemaking, it is crucial for regulating pH and acidity. google.compersistencemarketresearch.comglobenewswire.com The growing global demand for wine, particularly in the Asia-Pacific and Latin American regions, is a significant driver for the tartaric acid market. coherentmarketinsights.comnpcsblog.com

In the pharmaceutical sector, tartaric acid is used as an excipient in the production of effervescent tablets, powders, and granulates. persistencemarketresearch.commarketgrowthreports.comglobenewswire.com It is also utilized in the construction industry as a retarder in gypsum and plaster applications. globenewswire.comcphi-online.com

The global tartaric acid market was valued at USD 871.97 million in 2024 and is projected to reach USD 1880.55 million by 2033, growing at a CAGR of 8.9%. marketgrowthreports.com Another report estimated the market to reach US$ 804.7 million by the end of 2027, with a CAGR of 4.8%. persistencemarketresearch.com The market is expected to see continued growth, driven by the increasing demand for natural and clean-label products. marketgrowthreports.comexactitudeconsultancy.com

Production strategies for tartaric acid involve both natural extraction and chemical synthesis. Natural L-(+)-tartaric acid is extracted from winery by-products. herts.ac.ukgoogle.com Synthetic Dthis compound is often produced from maleic anhydride (B1165640). persistencemarketresearch.comresearchgate.netemergenresearch.comresearchgate.net One method involves the reaction of maleic anhydride with hydrogen peroxide. herts.ac.uk Another process describes the hydrolysis of epoxysuccinic acid, which is an intermediate in the reaction of maleic acid with hydrogen peroxide. google.com

China is a dominant player in the production and consumption of synthetic tartaric acid. persistencemarketresearch.comglobenewswire.com The table below provides a snapshot of the projected growth of the global tartaric acid market.

Table 2: Global Tartaric Acid Market Projections

Report Source Base Year Value (2024) Projected Value (2033) CAGR
Source marketgrowthreports.com USD 871.97 million USD 1880.55 million 8.9%
Report Source Base Year Value (2018) Projected Value (2027) CAGR

Q & A

Q. What is the synthetic route for producing racemic DL-tartaric acid in laboratory settings?

Dthis compound is synthesized via oxidation of maleic acid or its salts in aqueous solution using 35% hydrogen peroxide and potassium tungstate as a catalyst. The intermediate epoxy-succinic acid is hydrolyzed by boiling, yielding racemic tartaric acid, which is isolated via centrifugation, washing, and drying . This method is documented in patents and scientific literature but remains limited to small-scale production due to industrial preference for the L(+)-isomer.

Q. How do the thermodynamic properties of Dthis compound compare to its stereoisomers?

Combustion calorimetry data reveal distinct thermodynamic profiles:

PropertyDthis compoundThis compoundMethodReference
ΔcH°solid (kJ/mol)-1154-1278CcbDunken and Wolf, 1938
ΔcH°solid (kJ/mol)-1142 ± 0.3-1289CcbCoops and Verkade, 1925
These differences arise from structural variations impacting molecular stability and enthalpy.

Q. What analytical methods are used to confirm the identity of Dthis compound?

Key techniques include:

  • FTIR/Raman spectroscopy : Identifies functional groups (e.g., carboxylic and hydroxyl) via vibrational band analysis .
  • X-ray diffraction (XRD) : Reveals crystallinity differences; Dthis compound exhibits low crystallinity with broad XRD reflexes .
  • Thermal analysis (TGA/DSC) : Measures decomposition temperatures and phase transitions specific to the racemic form .

Advanced Research Questions

Q. How can chiral resolution of Dthis compound be optimized for enantiomer separation?

Diastereomeric salt crystallization is a robust method:

  • Step 1 : React Dthis compound with a chiral resolving agent (e.g., quinine) to form diastereomeric salts.
  • Step 2 : Fractional crystallization separates salts based on solubility differences.
  • Step 3 : Acid hydrolysis recovers pure enantiomers. Parameters like pH, solvent polarity, and temperature critically influence yield and purity .

Q. Why does Dthis compound exhibit nephrotoxicity compared to the L(+)-isomer?

Pharmacokinetic studies show Dthis compound accumulates in kidneys due to slower renal clearance, leading to tubular damage and organ weight gain. In contrast, the L(+)-form is metabolized efficiently. This nephrotoxicity restricts its use in pharmaceuticals and mandates rigorous safety protocols in biological research .

Q. What role does Dthis compound play in synthesizing bismuth-based materials?

Dthis compound acts as a chelating agent in forming bismuth tartrate (BiC₄H₃O₆), a precursor for β-Bi₂O₃ nanoparticles. Key steps:

  • Complexation : React Dthis compound with bismuth nitrate at 70°C (pH 1.1) to form amorphous bismuth tartrate.
  • Thermal decomposition : Heat the tartrate to 400–500°C to yield phase-pure β-Bi₂O₃. The racemic form enables cost-effective synthesis compared to enantiopure tartaric acids .

Q. How does Dthis compound influence chiral separations in capillary electrophoresis?

In ligand-exchange capillary electrophoresis, copper(II)-D-quinic acid complexes with Dthis compound enantiomers, creating diastereomeric complexes with differing migration rates. Optimal separation requires:

  • Buffer pH : 7.0–8.0 to stabilize copper complexes.
  • Chiral selector concentration : 10–20 mM for resolution without peak broadening. This method achieves baseline separation for analytical-scale enantiopurity assessments .

Methodological Considerations

Q. What precautions are necessary when handling Dthis compound in biological studies?

  • Dosage limits : Avoid exceeding 3 g/kg body weight in animal models to prevent renal toxicity .
  • Storage : Store in airtight containers at 15–25°C to prevent hygroscopic degradation .
  • Waste disposal : Neutralize with NaOH before disposal to mitigate environmental impact .

Q. How do crystal packing differences between DL- and this compound affect material properties?

Dthis compound adopts a trans-like conformation in crystals, whereas this compound forms cis-like structures. This impacts:

  • Solubility : DL-form is less soluble in polar solvents (e.g., water: 139 g/100 mL vs. 147 g/100 mL for L-form).
  • Thermal stability : Dthis compound decomposes at 205°C, while L-form resists decomposition until 210°C .

Research Gaps and Future Directions

  • Catalyst development : Improve enantioselectivity in synthetic routes using asymmetric catalysis.
  • Toxicokinetic modeling : Quantify renal accumulation kinetics of Dthis compound using in vivo imaging.
  • Advanced materials : Explore Dthis compound as a template for chiral metal-organic frameworks (MOFs).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.